

Spectroscopic Characterization of 1-[4-(Methylsulfonyl)phenyl]piperazine: A Technical Guide

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Compound of Interest

Compound Name: 1-[4-(Methylsulfonyl)phenyl]piperazine

Cat. No.: B062840

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This technical guide provides an in-depth analysis of the expected spectroscopic data for the compound **1-[4-(Methylsulfonyl)phenyl]piperazine**, a molecule of interest in medicinal chemistry and drug development. While direct experimental spectra for this specific compound are not readily available in peer-reviewed literature, this document leverages established principles of spectroscopy and data from closely related analogs to provide a robust, predictive characterization. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural elucidation of this and similar molecules through mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.

Molecular Structure and Physicochemical Properties

1-[4-(Methylsulfonyl)phenyl]piperazine possesses a well-defined structure comprising a piperazine ring attached to a phenyl ring, which is in turn substituted with a methylsulfonyl group. This combination of a basic aliphatic heterocycle and an electron-withdrawing aromatic substituent dictates its chemical properties and spectroscopic behavior.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₆ N ₂ O ₂ S	[1]
Molecular Weight	240.32 g/mol	[1]
CAS Number	187669-60-9	[2]
Monoisotopic Mass	240.093249 g/mol	[1]

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Predicted Mass Spectrum

For **1-[4-(Methylsulfonyl)phenyl]piperazine**, electrospray ionization (ESI) in positive ion mode is a suitable method for generating the molecular ion.

Ion Adduct	Predicted m/z
[M+H] ⁺	241.1005
[M+Na] ⁺	263.0825
[M+K] ⁺	279.0564

Data is predicted based on elemental composition.

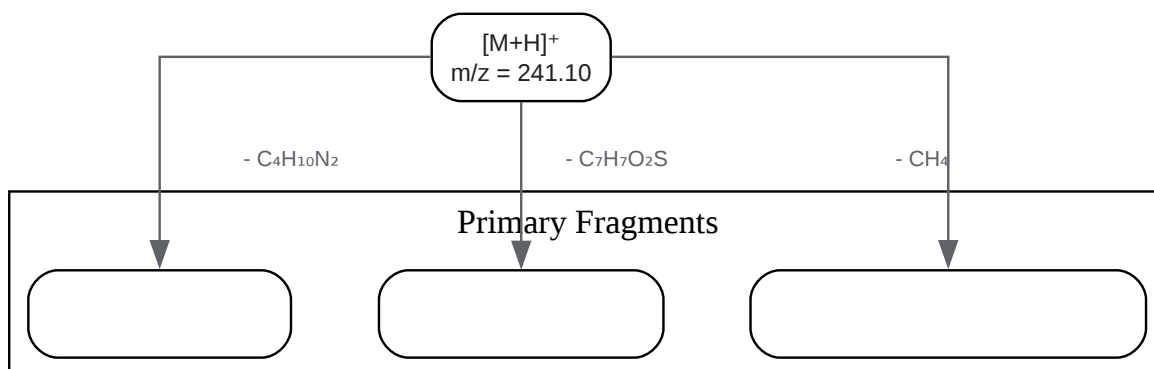
Interpretation and Plausible Fragmentation Pathway

The protonated molecular ion [M+H]⁺ at m/z 241.1005 would be the base peak or a prominent peak in the ESI-MS spectrum. High-resolution mass spectrometry (HRMS) would confirm the elemental composition as C₁₁H₁₇N₂O₂S⁺.

The fragmentation of the parent ion is anticipated to occur primarily at the piperazine ring and the bond connecting it to the phenyl ring, as these are the most labile sites. The electron-

withdrawing nature of the sulfonyl group will influence the fragmentation pattern.

A plausible fragmentation pathway is outlined below:



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Caption: Plausible ESI-MS fragmentation of **1-[4-(Methylsulfonyl)phenyl]piperazine**.

Experimental Protocol: ESI-MS

- Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Utilize an electrospray ionization mass spectrometer.
- Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 μ L/min.
- Ionization Parameters:
 - Ionization Mode: Positive
 - Capillary Voltage: 3.5-4.5 kV
 - Drying Gas (N_2): Flow rate of 5-10 L/min at a temperature of 300-350 $^{\circ}$ C.
- Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500. For fragmentation analysis, perform tandem MS (MS/MS) by isolating the $[M+H]^+$ ion and subjecting it to

collision-induced dissociation (CID) with an inert gas like argon.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of **1-[4-(Methylsulfonyl)phenyl]piperazine** is expected to show characteristic peaks for the sulfonyl group, the aromatic ring, and the piperazine moiety.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Medium, broad	N-H stretch (secondary amine of piperazine)
3100-3000	Medium	Aromatic C-H stretch
2950-2800	Medium	Aliphatic C-H stretch (piperazine and methyl group)
~1600, ~1500	Medium-Strong	Aromatic C=C stretching
~1320, ~1150	Strong	Asymmetric and symmetric S=O stretching of the sulfonyl group
~1250	Medium	C-N stretching (aryl-amine)
~830	Strong	para-disubstituted benzene C-H out-of-plane bend

Predictions are based on data from analogous sulfonyl and piperazine-containing compounds.

Interpretation of the IR Spectrum

The most prominent and diagnostic peaks will be the strong absorptions for the sulfonyl (S=O) stretches around 1320 cm⁻¹ and 1150 cm⁻¹. The presence of the piperazine N-H will be confirmed by a medium, somewhat broad peak around 3300 cm⁻¹. The aromatic nature of the

compound is indicated by C=C stretching bands and the strong out-of-plane bending vibration characteristic of 1,4-disubstitution.

Experimental Protocol: ATR-FTIR

- **Sample Preparation:** A small amount of the solid sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- **Background Scan:** A background spectrum of the clean, empty ATR crystal is recorded.
- **Sample Scan:** The sample is placed on the crystal, and the anvil is engaged to ensure good contact. The sample spectrum is then recorded.
- **Data Acquisition:** The spectrum is typically collected over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . The final spectrum is presented in terms of transmittance or absorbance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution, providing detailed information about the chemical environment of each nucleus.

Predicted ^1H NMR Spectrum (500 MHz, CDCl_3)

The proton NMR spectrum will show distinct signals for the aromatic protons, the piperazine protons, and the methyl protons of the sulfonyl group.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.85	d, $J \approx 8.8$ Hz	2H	Aromatic H (ortho to SO ₂ Me)
~6.95	d, $J \approx 8.8$ Hz	2H	Aromatic H (ortho to piperazine)
~3.40	t, $J \approx 5.0$ Hz	4H	Piperazine -CH ₂ - (adjacent to phenyl)
~3.15	t, $J \approx 5.0$ Hz	4H	Piperazine -CH ₂ - (adjacent to NH)
~3.05	s	3H	-SO ₂ CH ₃
~1.90	br s	1H	-NH

Chemical shifts are predicted based on the analysis of similar phenylpiperazine and sulfonyl derivatives.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The carbon NMR spectrum will provide information on the number of unique carbon environments.

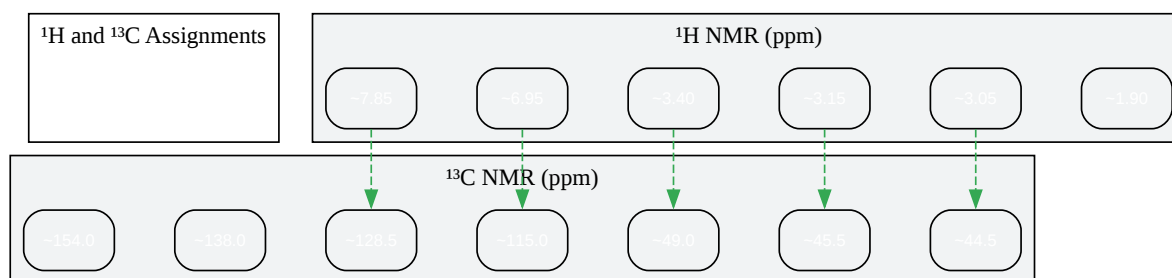
Chemical Shift (δ , ppm)	Assignment
~154.0	Aromatic C (ipso, attached to piperazine)
~138.0	Aromatic C (ipso, attached to SO ₂ Me)
~128.5	Aromatic CH (ortho to SO ₂ Me)
~115.0	Aromatic CH (ortho to piperazine)
~49.0	Piperazine -CH ₂ - (adjacent to phenyl)
~45.5	Piperazine -CH ₂ - (adjacent to NH)
~44.5	-SO ₂ CH ₃

Interpretation of NMR Spectra

The ^1H NMR spectrum is expected to show two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The downfield shift of the protons ortho to the electron-withdrawing sulfonyl group is a key diagnostic feature. The piperazine protons will appear as two distinct triplets due to their different chemical environments. The methyl group of the sulfonyl moiety will be a sharp singlet. The broad singlet for the NH proton is exchangeable with D_2O .

The ^{13}C NMR spectrum will show four signals for the aromatic carbons (two quaternary and two CH) and three signals for the aliphatic carbons (two for the piperazine ring and one for the methyl sulfonyl group).

The following diagram illustrates the predicted proton-carbon correlations.



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Sources

- 1. 1-(4-(Methylsulfonyl)phenyl)piperazine | C₁₁H₁₆N₂O₂S | CID 735904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
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